

# Quantitative Analysis of Hydrocarbons Using Octadecane-d38 as an Internal Standard

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Compound of Interest						
Compound Name:	Octadecane-d38					
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of hydrocarbons in various matrices using **Octadecane-d38** as an internal standard. The use of a deuterated internal standard, such as **Octadecane-d38**, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for achieving accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

# Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate analytical technique that involves the addition of a known amount of an isotopically labeled standard (e.g., **Octadecane-d38**) to a sample before analysis.[1] This deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. During sample preparation and analysis, any loss of the target analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte can be accurately determined, irrespective of the recovery efficiency.[1]

## **Applications**



The methodologies described herein are applicable to a wide range of research and industrial applications, including:

- Environmental Monitoring: Quantification of hydrocarbon contaminants such as n-alkanes and Polycyclic Aromatic Hydrocarbons (PAHs) in soil, water, and air samples.[1][2]
- Food Safety: Analysis of mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH) in food products.
- Petroleum Industry: Characterization and quality control of crude oil and refined petroleum products.
- Biological Research: Analysis of hydrocarbons in biological tissues and fluids.

## **Quantitative Data Summary**

The following tables summarize typical quantitative performance data for the analysis of nalkanes and PAHs using **Octadecane-d38** as an internal standard with GC-MS.

Table 1: Typical GC-MS Performance for n-Alkane Quantification using Octadecane-d38



Analyte	Retention Time (min)	Linearity (R²)	Recovery (%)	LOD (μg/L)	LOQ (µg/L)
n- Hexadecane (C16)	18.5	0.9992	95.8	0.5	1.5
n- Heptadecane (C17)	19.7	0.9995	97.2	0.5	1.5
Octadecane- d38 (IS)	20.8	-	-	-	-
n- Octadecane (C18)	20.9	0.9991	96.5	0.4	1.2
n- Nonadecane (C19)	22.0	0.9989	94.3	0.4	1.2
n-Eicosane (C20)	23.1	0.9993	95.1	0.3	1.0
n-Henicosane (C21)	24.1	0.9990	93.8	0.3	1.0
n-Docosane (C22)	25.1	0.9988	92.5	0.3	1.0

Table 2: Typical GC-MS Performance for PAH Quantification using Octadecane-d38



Analyte	Retention Time (min)	Linearity (R²)	Recovery (%)	LOD (μg/kg)	LOQ (μg/kg)
Naphthalene	12.3	0.9985	89.7	0.2	0.6
Acenaphthyle ne	14.8	0.9990	91.2	0.2	0.6
Fluorene	16.5	0.9991	92.5	0.1	0.3
Phenanthren e	19.2	0.9994	94.8	0.1	0.3
Anthracene	19.3	0.9993	94.5	0.1	0.3
Fluoranthene	24.5	0.9988	93.1	0.1	0.3
Pyrene	25.3	0.9989	93.6	0.1	0.3

## **Experimental Protocols**

# Protocol 1: Quantitative Analysis of n-Alkanes in Water Samples

This protocol details the analysis of n-alkanes in water samples using liquid-liquid extraction followed by GC-MS with **Octadecane-d38** as an internal standard.

- 1. Materials and Reagents
- n-Alkane standards mix (C16-C22)
- Octadecane-d38 internal standard solution (10 μg/mL in hexane)
- Hexane (pesticide residue grade)
- Dichloromethane (pesticide residue grade)
- Anhydrous sodium sulfate
- Glassware: 1 L separatory funnels, concentration tubes, vials



#### 2. Sample Preparation

- Collect 1 L water samples in clean glass bottles.
- Spike the sample with 100 μL of the 10 μg/mL **Octadecane-d38** internal standard solution.
- Perform a liquid-liquid extraction by adding 60 mL of dichloromethane to the separatory funnel and shaking vigorously for 2 minutes.
- Allow the layers to separate and collect the organic layer.
- Repeat the extraction two more times with fresh aliquots of dichloromethane.
- Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.
- 3. GC-MS Analysis
- GC System: Agilent 7890B or equivalent
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent
- Injector: Splitless, 280°C
- Oven Program:
  - Initial temperature: 60°C, hold for 2 minutes
  - Ramp to 300°C at 10°C/min
  - Hold at 300°C for 10 minutes
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MS System: Agilent 5977A or equivalent



- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
  - Monitor characteristic ions for each n-alkane and Octadecane-d38.
- 4. Calibration
- Prepare a series of calibration standards containing known concentrations of the n-alkane mix.
- Spike each calibration standard with the same amount of **Octadecane-d38** as the samples.
- Analyze the standards using the same GC-MS method.
- Construct a calibration curve by plotting the relative response of each analyte to the internal standard against its concentration.



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Workflow for n-alkane analysis in water.

# Protocol 2: Quantitative Analysis of PAHs in Soil Samples

This protocol outlines the extraction and quantification of PAHs in soil samples using sonication extraction and GC-MS with **Octadecane-d38** as an internal standard.

- 1. Materials and Reagents
- PAH standards mix (e.g., EPA 16 PAHs)

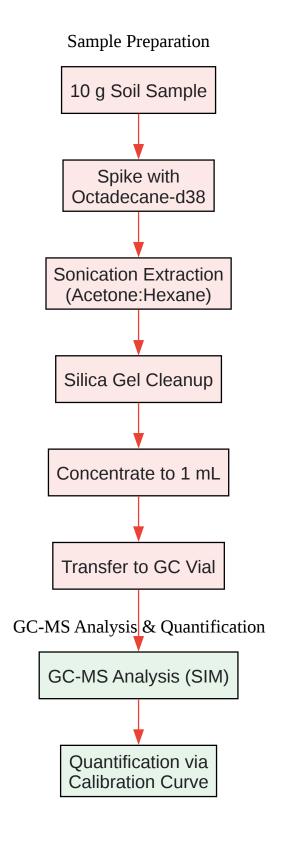


- Octadecane-d38 internal standard solution (10 μg/mL in acetone)
- Acetone (pesticide residue grade)
- Hexane (pesticide residue grade)
- Anhydrous sodium sulfate
- Silica gel for cleanup
- Glassware: beakers, centrifuge tubes, concentration tubes, vials
- 2. Sample Preparation
- Air-dry the soil sample and sieve to remove large debris.
- Weigh 10 g of the homogenized soil into a beaker.
- Spike the sample with 100  $\mu$ L of the 10  $\mu$ g/mL **Octadecane-d38** internal standard solution.
- Add 50 mL of a 1:1 mixture of acetone and hexane.
- Extract the sample by sonication for 15 minutes.
- Centrifuge the sample and decant the supernatant.
- Repeat the extraction two more times with fresh solvent.
- Combine the extracts and concentrate to approximately 2 mL.
- Perform a cleanup step by passing the extract through a silica gel column to remove interferences.
- Elute the PAHs with a suitable solvent mixture (e.g., hexane:dichloromethane).
- Concentrate the final extract to 1 mL for GC-MS analysis.
- 3. GC-MS Analysis



- · GC System: Agilent 7890B or equivalent
- Column: DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
- Injector: Splitless, 300°C
- Oven Program:
  - Initial temperature: 50°C, hold for 2 minutes
  - Ramp to 180°C at 20°C/min, hold for 0.5 minutes
  - Ramp to 300°C at 10°C/min, hold for 5 minutes
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MS System: Agilent 5977A or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
  - Monitor characteristic ions for each PAH and Octadecane-d38.
- 4. Calibration
- Prepare a series of calibration standards containing known concentrations of the PAH mix.
- Spike each calibration standard with the same amount of **Octadecane-d38** as the samples.
- Analyze the standards using the same GC-MS method.
- Construct a calibration curve by plotting the relative response of each analyte to the internal standard against its concentration.





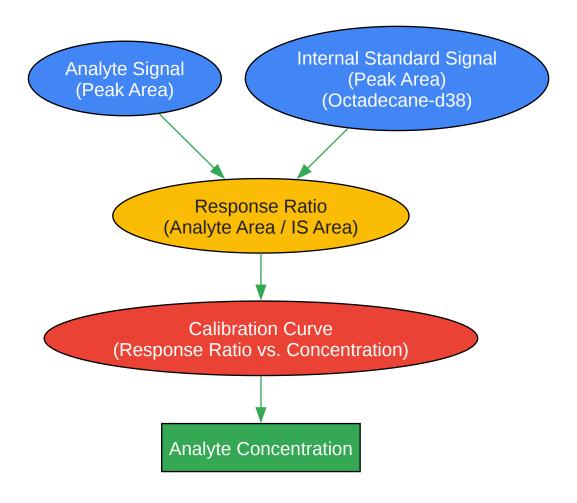
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Workflow for PAH analysis in soil.



# **Logical Relationship of Quantitative Analysis**

The following diagram illustrates the logical relationship in the quantitative analysis process using an internal standard.



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Quantitative analysis logical flow.

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### References

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